molecular formula C17H15NOS B276122 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one

4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one

Cat. No. B276122
M. Wt: 281.4 g/mol
InChI Key: BSADKQVPRYGWDA-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one is a synthetic compound that belongs to the class of thienopyridines. The compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one is not fully understood. However, studies have suggested that the compound exerts its biological activity by inhibiting the production of reactive oxygen species (ROS) and modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The compound has also been shown to activate the expression of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
Studies have shown that 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one exhibits various biochemical and physiological effects. In vitro studies have shown that the compound possesses potent anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to inhibit the expression of various pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that the compound exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one in lab experiments include its high purity and stability, ease of synthesis, and potent biological activity. However, the compound has certain limitations such as its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be exercised when handling and using the compound in lab experiments.

Future Directions

There are several future directions for the scientific research of 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one. One direction is the development of new derivatives of the compound with improved pharmacological properties such as increased solubility and bioavailability. Another direction is the investigation of the compound's potential applications in the treatment of other diseases such as cardiovascular disease and inflammatory bowel disease. Additionally, the compound's mechanism of action and its effects on various signaling pathways should be further elucidated to better understand its biological activity. Finally, the compound's potential applications in material science and organic synthesis should be further explored.
In conclusion, 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The scientific research on this compound has the potential to lead to the development of new drugs and materials with unique properties.

Synthesis Methods

The synthesis of 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one involves the reaction of 2-acetylthiophene with 2-methyl-4-nitrobenzaldehyde in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then reduced with sodium borohydride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one has been widely studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In material science, the compound has been used as a building block for the synthesis of novel materials with unique properties such as luminescence and conductivity. In organic synthesis, the compound has been used as a versatile reagent for the preparation of various functionalized thienopyridines.

properties

Product Name

4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

(2Z)-4,6-dimethyl-2-[(4-methylphenyl)methylidene]thieno[2,3-b]pyridin-3-one

InChI

InChI=1S/C17H15NOS/c1-10-4-6-13(7-5-10)9-14-16(19)15-11(2)8-12(3)18-17(15)20-14/h4-9H,1-3H3/b14-9-

InChI Key

BSADKQVPRYGWDA-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(S2)N=C(C=C3C)C

SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(S2)N=C(C=C3C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(S2)N=C(C=C3C)C

Origin of Product

United States

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